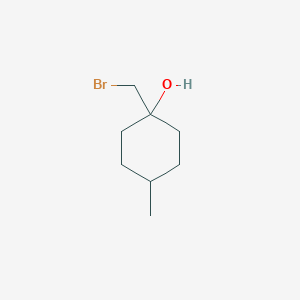

1-(Bromomethyl)-4-methylcyclohexan-1-ol

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H15BrO |

|---|---|

Molecular Weight |

207.11 g/mol |

IUPAC Name |

1-(bromomethyl)-4-methylcyclohexan-1-ol |

InChI |

InChI=1S/C8H15BrO/c1-7-2-4-8(10,6-9)5-3-7/h7,10H,2-6H2,1H3 |

InChI Key |

MEKFEQLQAQINGR-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCC(CC1)(CBr)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Direct Halogenation Strategies for Cyclohexanol (B46403) Scaffolds

The most straightforward approach to synthesizing 1-(Bromomethyl)-4-methylcyclohexan-1-ol involves the direct selective bromination of the primary hydroxyl group of a precursor diol, namely (1-hydroxy-4-methylcyclohexyl)methanol. This strategy hinges on the differential reactivity of the primary versus the tertiary alcohol, allowing for targeted substitution.

A prominent method for this transformation is the Appel reaction. organic-chemistry.orgwikipedia.org This reaction converts primary and secondary alcohols to their corresponding alkyl halides under mild conditions using a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane, such as carbon tetrabromide (CBr₄). nrochemistry.com In this context, (1-hydroxy-4-methylcyclohexyl)methanol would be treated with PPh₃ and CBr₄. The tertiary alcohol remains unreactive under these conditions due to steric hindrance and its inherent lesser reactivity in SN2-type processes. The reaction is driven by the formation of the highly stable triphenylphosphine oxide byproduct. wikipedia.org

Table 1: Representative Conditions for Direct Bromination via Appel Reaction

| scienceReagent/Parameter | descriptionDescription | functionsTypical Conditions |

|---|---|---|

| Precursor | Starting Diol | (1-hydroxy-4-methylcyclohexyl)methanol |

| Brominating System | Reagents for hydroxyl to bromide conversion | Triphenylphosphine (PPh₃) / Carbon Tetrabromide (CBr₄) |

| Solvent | Reaction Medium | Dichloromethane (DCM) or Acetonitrile (MeCN) |

| Temperature | Reaction Temperature | 0 °C to room temperature |

| Byproduct | Major phosphorus-containing side product | Triphenylphosphine oxide (TPPO) |

Stereoselective Bromination Approaches to the Bromomethyl Group

The direct bromination of the primary alcohol in (1-hydroxy-4-methylcyclohexyl)methanol does not involve the creation of a new stereocenter at the bromomethyl carbon. However, the mechanism of the reaction is crucial for understanding its stereochemical implications in more complex systems. The Appel reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. nrochemistry.com This involves the formation of an oxyphosphonium intermediate, which is then displaced by the bromide ion. This displacement occurs with an inversion of configuration at the carbon center. organic-chemistry.org While this inversion is not observable for the achiral -CH₂Br group in the target molecule, it is a critical consideration for the synthesis of chiral analogs.

Optimization of Electrophilic and Radical Bromination Pathways

The conversion of a saturated primary alcohol to an alkyl bromide is fundamentally a nucleophilic substitution process, not an electrophilic or radical one. Electrophilic bromination is characteristic of reactions with electron-rich systems like alkenes and aromatic rings, while radical bromination typically occurs at allylic or benzylic positions under UV light or with a radical initiator. youtube.com

For the direct conversion of (1-hydroxy-4-methylcyclohexyl)methanol, optimization focuses on the conditions of the nucleophilic substitution. Key variables include the choice of solvent, temperature, and reagents to maximize the yield and selectivity for the primary bromide while preventing side reactions. Alternative reagents to the Appel system, such as phosphorus tribromide (PBr₃), can also be used. However, PBr₃ is a harsher reagent and may lead to side reactions involving the tertiary alcohol, such as elimination to form an alkene, particularly with heating. Therefore, milder, more selective conditions like the Appel reaction are generally preferred for substrates with multiple functional groups.

Indirect Synthesis via Precursor Functionalization and Transformation

Ring-Opening Reactions of Epoxide Precursors with Bromide Sources

A versatile indirect route involves the synthesis of a spiro epoxide, 4-methyl-1-oxaspiro[2.5]octane, followed by its regioselective ring-opening. The epoxide precursor can be synthesized from 4-methylcyclohexanone (B47639) via the Corey-Chaykovsky reaction, which uses dimethylsulfonium methylide to add a methylene (B1212753) group and form the epoxide in a single step. google.com

Once the epoxide is formed, it can be opened by a bromide nucleophile. In acid-catalyzed ring-opening (e.g., using HBr), the reaction proceeds via an SN1-like mechanism where the nucleophile attacks the more substituted carbon atom. mdpi.com Therefore, treatment of 4-methyl-1-oxaspiro[2.5]octane with HBr would lead to the bromide attacking the tertiary carbon, resulting in the desired this compound. The regioselectivity is driven by the ability of the tertiary carbon to better stabilize the partial positive charge that develops in the transition state.

Table 2: Synthesis via Epoxide Ring-Opening

| scienceStep | descriptionTransformation | functionsTypical Reagents |

|---|---|---|

| 1. Epoxidation | Ketone to Spiro Epoxide | Dimethylsulfonium methylide or Dimethylsulfoxonium methylide |

| 2. Ring-Opening | Epoxide to Bromo-alcohol | HBr, MgBr₂, or LiBr with a Lewis acid |

Nucleophilic Substitution of Activated Hydroxyl Groups (e.g., Tosylates)

Another common and reliable indirect method is the activation of the primary hydroxyl group of the precursor diol, (1-hydroxy-4-methylcyclohexyl)methanol, by converting it into a good leaving group, such as a tosylate (p-toluenesulfonate). The diol can be selectively reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. The primary hydroxyl group reacts preferentially over the sterically hindered tertiary hydroxyl group.

The resulting tosylate intermediate, (1-hydroxy-4-methylcyclohexyl)methyl tosylate, can then be subjected to an SN2 reaction with a bromide source, such as lithium bromide (LiBr) or sodium bromide (NaBr), in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The bromide ion displaces the tosylate group to yield the final product, this compound. This two-step process is highly efficient and avoids the harsh reagents sometimes associated with direct bromination.

Approaches Involving Bromohydrin Intermediates in Cyclohexane (B81311) Systems

A more complex, multi-step approach could involve the formation of a bromohydrin from an alkene precursor. For instance, one could envision a synthetic route starting from 4-methylcyclohexene (B165706). The conversion of this starting material to the target compound would require several steps to introduce the necessary functional groups at the correct positions.

A hypothetical pathway might involve the conversion of 4-methylcyclohexene to 4-methylcyclohexene-1-carboxylic acid, which could then be transformed into an intermediate that allows for bromohydrin formation across a double bond. A more direct, though still theoretical, precursor could be 1-allyl-4-methylcyclohexan-1-ol. The addition of bromine in the presence of water (e.g., using N-Bromosuccinimide in aqueous DMSO) to the allyl group would form a bromohydrin. Subsequent oxidative cleavage of the remaining carbon-carbon bond and reduction would be necessary to arrive at the final bromomethyl alcohol structure. Such routes are generally less efficient than the more direct methods described above due to the number of steps and potential for side reactions.

Sustainable and Efficient Synthetic Protocols for this compound

The development of sustainable and efficient synthetic routes is a cornerstone of modern chemical research. For the synthesis of this compound, this involves moving beyond traditional methods that may employ hazardous reagents and generate significant waste, towards greener alternatives that offer improved safety, efficiency, and environmental profiles.

Electrochemical synthesis offers a powerful and sustainable alternative to conventional chemical redox reactions. By using electricity as a "reagent," it is often possible to avoid the use of stoichiometric oxidants or reductants, which contributes to a more environmentally friendly process.

In the context of synthesizing this compound, an electrochemical approach could be envisioned for the bromination of a suitable precursor. A potential electrochemical bromination could involve the use of a simple and safe bromine source, such as tetrabutylammonium (B224687) bromide (Bu4NBr), in an undivided cell. frontiersin.org This method would be both metal-catalyst-free and oxidant-free. frontiersin.org The reaction would proceed through the anodic oxidation of the bromide anion to generate a bromine radical or molecular bromine in situ, which would then react with the substrate.

A hypothetical electrochemical synthesis could start from 1-methyl-4-methylenecyclohexan-1-ol. The electrochemical bromination of the exocyclic double bond would lead to the desired product. This approach would offer high selectivity for the bromination of the double bond without affecting the tertiary alcohol. The environmental profile is enhanced by avoiding the use of bulk, hazardous brominating agents and by minimizing waste streams.

| Parameter | Conventional Bromination | Hypothetical Electrochemical Bromination |

| Brominating Agent | Br2, NBS | Bu4NBr |

| Redox Reagent | Stoichiometric | Electricity |

| Byproducts | HBr, Succinimide | Minimal |

| Solvent | Chlorinated Solvents | Green Solvents (e.g., Acetonitrile) |

| Selectivity | Moderate to High | Potentially Higher |

| Safety | Handling of corrosive Br2 | Avoids bulk hazardous reagents |

The principles of green chemistry provide a framework for designing more sustainable chemical processes. nih.govresearchgate.net These principles are central to the development of advanced synthetic methodologies for this compound.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants to the desired product. Traditional methods for the bromination of alcohols, such as the Appel reaction, often suffer from poor atom economy due to the formation of stoichiometric byproducts like triphenylphosphine oxide. commonorganicchemistry.com

To maximize atom economy in the synthesis of this compound, a direct substitution of a hydroxyl group in a precursor diol, such as (4-methyl-1-(hydroxymethyl)cyclohexan-1-yl)methanol, with a bromide source that has a high atom economy is desirable. For instance, using HBr as the bromine source would have a high atom economy, with water being the only byproduct. However, the reactivity of tertiary alcohols can lead to side reactions under strongly acidic conditions.

A more atom-economical approach would be an oxidative bromination where the bromine atom efficiency can approach 100%. researchgate.net This contrasts with reactions using molecular bromine where the theoretical maximum atom efficiency for bromine is only 50%. researchgate.net

| Synthetic Route | Brominating Agent | Key Byproduct | Theoretical Atom Economy |

| Appel Reaction | CBr4/PPh3 | Triphenylphosphine oxide | ~25% |

| Phosphorus Tribromide | PBr3 | Phosphorous acid | ~60% |

| Hydrobromic Acid | HBr | Water | ~85% |

| Oxidative Bromination | HBr/Oxidant | Water | >90% |

The use of catalysts and the elimination of solvents are key tenets of green chemistry. Catalytic methods reduce the amount of waste generated compared to stoichiometric reactions. Solvent-free, or solid-state, reactions can significantly reduce the environmental impact of a synthesis by eliminating the need for large volumes of often hazardous organic solvents. acgpubs.orgrsc.org

A potential catalytic, solvent-free approach for the synthesis of this compound could involve the reaction of a suitable precursor with a solid brominating agent, such as a quaternary ammonium (B1175870) tribromide (e.g., tetrabutylammonium tribromide), under mechanochemical conditions (ball milling). acgpubs.org This approach avoids the use of chlorinated solvents and can lead to high reaction rates and yields. rsc.org The solid nature of the reagents simplifies handling and the absence of solvent streamlines the purification process. acgpubs.org

| Methodology | Solvent | Catalyst | Potential Advantages |

| Conventional | Dichloromethane | None (Stoichiometric) | Well-established |

| Catalytic | Toluene | Lewis Acid | Reduced reagent usage |

| Solvent-Free | None | None | Reduced waste, simplified workup |

Continuous flow chemistry has emerged as a powerful technology for the safe, efficient, and scalable production of chemicals. mdpi.comrsc.org The use of microreactors or flow reactors offers significant advantages over traditional batch processing, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety, particularly for highly exothermic or hazardous reactions. mdpi.comrsc.org

The synthesis of this compound could be adapted to a continuous flow process. For instance, the reaction of the corresponding diol with a brominating agent could be performed in a heated flow reactor. This would allow for rapid optimization of reaction conditions (temperature, residence time, stoichiometry) and could enable the use of reaction conditions that are not safely accessible in batch reactors. Furthermore, a continuous flow setup would allow for in-line purification, leading to a streamlined and automated manufacturing process. nih.gov

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

| Scalability | Limited | High |

| Safety | Lower (exotherms) | Higher (small reaction volume) |

| Process Control | Moderate | High (precise control) |

| Heat & Mass Transfer | Limited | Excellent |

| Reaction Time | Hours | Minutes |

| Productivity | Lower | Higher |

Reactivity and Mechanistic Investigations of 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Nucleophilic Substitution Reactions of the Bromomethyl Moiety

The bromomethyl group in 1-(bromomethyl)-4-methylcyclohexan-1-ol is the primary site for nucleophilic substitution. However, the steric hindrance imposed by the quaternary carbon to which it is attached significantly influences the reaction mechanism.

Intermolecular Nucleophilic Displacements at the Bromomethyl Carbon

Intermolecular nucleophilic substitution reactions on this compound are expected to be slow. The carbon bearing the bromine atom is a primary carbon, which would typically favor an S(_N)2 mechanism. However, the presence of a quaternary carbon adjacent to the reaction center creates significant steric hindrance, impeding the backside attack required for an S(_N)2 reaction. stackexchange.comyoutube.com This is analogous to the low reactivity of neopentyl bromide in S(_N)2 reactions. stackexchange.comquora.com

Under conditions that favor S(_N)1 reactions (e.g., polar protic solvents, weak nucleophiles), the formation of a primary carbocation is highly unfavorable. quora.com If a carbocation were to form, it would likely undergo a rapid rearrangement to a more stable tertiary carbocation, leading to skeletal rearrangements rather than direct substitution. quora.comquora.com

Table 1: Predicted Outcomes of Intermolecular Nucleophilic Substitution of this compound

| Nucleophile/Conditions | Predominant Mechanism | Expected Major Product(s) | Relative Rate |

| Strong, unhindered (e.g., I⁻ in acetone) | S(_N)2 | 1-(Iodomethyl)-4-methylcyclohexan-1-ol | Very Slow |

| Weak, polar protic (e.g., CH₃OH, heat) | S(_N)1/Rearrangement | Rearranged ether products | Very Slow |

Note: This table represents predicted outcomes based on mechanistic principles of analogous systems, not experimental data.

Intramolecular Cyclization Pathways for Ring Formation

The proximity of the hydroxyl group to the bromomethyl moiety allows for the possibility of intramolecular nucleophilic substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile. This can lead to the formation of a cyclic ether. Given that the attacking oxygen and the leaving bromine are separated by three carbon atoms, this intramolecular reaction would form a four-membered oxetane (B1205548) ring. researchgate.netnih.govbeilstein-journals.org

The formation of five- and six-membered rings through intramolecular reactions is generally favored due to lower ring strain and favorable entropic factors. libretexts.orgmasterorganicchemistry.com However, the formation of smaller rings like oxetanes from 1,3-halohydrins is a well-established synthetic route. researchgate.netnih.gov This intramolecular pathway, also known as anchimeric assistance or neighboring group participation, can significantly accelerate the rate of reaction compared to its intermolecular counterpart. wikipedia.orglibretexts.orgvedantu.comresearchgate.netscribd.com

Elimination Reactions to Form Cyclohexene (B86901) Derivatives

Elimination reactions of this compound can be induced by the presence of a base. The mechanism and regiochemical outcome of these reactions are heavily influenced by the reaction conditions and the stereochemical arrangement of the substituents on the cyclohexane (B81311) ring.

E1 and E2 Elimination Mechanisms in this compound Systems

The E2 mechanism requires a strong base and an anti-periplanar arrangement of a β-hydrogen and the leaving group. chemistrysteps.comlibretexts.orgkhanacademy.org In the context of a cyclohexane ring, this translates to a requirement for both the leaving group and the hydrogen to be in axial positions. chemistrysteps.comyoutube.com For this compound, elimination would involve the removal of a proton from a carbon adjacent to the carbon bearing the bromomethyl group.

The E1 mechanism, on the other hand, proceeds through a carbocation intermediate and is favored by weak bases and polar protic solvents. masterorganicchemistry.comlibretexts.org As mentioned previously, the formation of a primary carbocation upon departure of the bromide is unlikely. However, under acidic conditions, the tertiary hydroxyl group could be protonated and leave as a water molecule, forming a more stable tertiary carbocation, which could then undergo elimination.

Regiochemical Control and Stereoelectronic Effects in Olefin Formation

The regiochemistry of elimination reactions is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and Hofmann's rule, which predicts the formation of the less substituted alkene, often observed with sterically hindered bases. libretexts.orgyoutube.com

In an E2 reaction of this compound, the stereoelectronic requirement for an anti-periplanar arrangement is paramount. chemistrysteps.commasterorganicchemistry.com The conformation of the cyclohexane ring will determine which β-hydrogens are available for elimination. If the bromomethyl group is in an equatorial position, a ring flip would be necessary to place it in an axial position to allow for E2 elimination. The stability of the required conformation will influence the reaction rate. youtube.comiwu.edu

For E1 reactions proceeding through a tertiary carbocation (formed from the loss of the hydroxyl group), elimination can occur to form different isomeric alkenes. The product distribution will be determined by the relative stabilities of the resulting alkenes.

Table 2: Potential Cyclohexene Derivatives from Elimination Reactions

| Reaction Conditions | Probable Mechanism | Potential Major Product(s) |

| Strong, non-bulky base (e.g., NaOEt) | E2 | 1-Methyl-4-(methylene)cyclohexane |

| Strong, bulky base (e.g., t-BuOK) | E2 | 1-Methyl-4-(methylene)cyclohexane (Hofmann product less likely due to structure) |

| Acid, heat (e.g., H₂SO₄, Δ) | E1 (via -OH loss) | 1,4-Dimethylcyclohex-1-ene, 4-Methyl-1-methylenecyclohexane |

Note: This table presents potential products based on established elimination principles.

Skeletal Rearrangements and Structural Transformations

Skeletal rearrangements are a strong possibility in reactions of this compound that proceed through carbocation intermediates. As the S(_N)1 reaction of the primary bromide is highly likely to involve a rearrangement, any reaction under these conditions would likely lead to a mixture of rearranged products. quora.com

For instance, the formation of a primary carbocation at the bromomethyl carbon would be followed by a 1,2-alkyl shift of one of the adjacent ring carbons to form a more stable tertiary carbocation. This would result in a ring expansion, transforming the cyclohexane ring into a cycloheptane (B1346806) derivative.

Alternatively, under acidic conditions, protonation of the tertiary hydroxyl group and its subsequent departure as water would generate a tertiary carbocation on the cyclohexane ring. This carbocation could also potentially undergo rearrangements, although it is already relatively stable.

Pinacol-Type Rearrangements and Related Carbocationic Processes

The reactivity of this compound under acidic conditions is largely governed by the formation and subsequent rearrangement of carbocationic intermediates. The tertiary nature of the hydroxyl group facilitates its protonation by a strong acid, followed by the departure of a water molecule to generate a relatively stable tertiary carbocation at the C1 position of the cyclohexane ring. wikipedia.orgmasterorganicchemistry.com This carbocation is a key intermediate that can undergo several transformations, most notably a pinacol-type rearrangement.

The driving force for the pinacol (B44631) rearrangement is the formation of a highly stable resonance-stabilized oxonium ion. wikipedia.org In this process, a group from the adjacent carbon migrates to the carbocationic center. For the carbocation derived from this compound, two primary migratory pathways exist:

Migration of the Bromomethyl Group: A 1,2-shift of the bromomethyl group would lead to the formation of a new carbocation, which is then stabilized by the lone pair of electrons on the adjacent hydroxyl group (if the starting material were a 1,2-diol). However, in this single-alcohol system, the rearrangement is driven by the formation of a more stable carbocation or a subsequent product.

Migration of a Cyclohexane Ring Carbon (Ring Expansion): An alkyl group, specifically one of the carbon atoms of the cyclohexane ring (C2 or C6), can migrate to the C1 carbocationic center. This process results in an expansion of the six-membered ring to a seven-membered ring, a common outcome in pinacol rearrangements of cyclic systems. masterorganicchemistry.comyoutube.com

The migratory aptitude generally follows the order: phenyl > hydride > tertiary alkyl > secondary alkyl > methyl. wikipedia.org In this case, the competition is between the primary bromomethyl group and the secondary alkyl carbons of the ring. The migration of the ring carbon is often favored as it leads to the formation of a stable ketone in a larger ring. masterorganicchemistry.com Such carbocation rearrangements are fundamental processes in organic chemistry, allowing for the transformation of an unstable carbocation into a more stable one through shifts of adjacent alkyl or hydride groups. libretexts.orgmasterorganicchemistry.com

| Reactant | Conditions | Intermediate | Potential Rearrangement Product(s) | Mechanism |

| This compound | H₂SO₄, heat | Tertiary Carbocation at C1 | 1-Bromo-2,5-dimethylcycloheptan-1-one | Pinacol-type Ring Expansion |

| This compound | H₂SO₄, heat | Tertiary Carbocation at C1 | 1-(Bromomethyl)-1-methylcyclohexan-4-one (minor) | 1,2-Hydride Shift (if applicable from substrate isomer) |

Ring Expansion and Contraction Phenomena of the Cyclohexane Ring

As introduced in the context of carbocationic processes, the most significant rearrangement pathway for this compound involves changes in the ring structure.

Ring Expansion: The acid-catalyzed formation of the tertiary carbocation at C1 creates an electrophilic center adjacent to the cyclohexane ring. The migration of the C-C bond between C1 and C2 (or C1 and C6) to the carbocation center effectively expands the ring from a six-membered cyclohexane to a seven-membered cycloheptane skeleton. masterorganicchemistry.com This process is mechanistically similar to other pinacol-driven ring expansions. youtube.com The resulting product, after deprotonation, would be a spirocyclic ketone, specifically spiro[5.6]dodecan-7-one if the starting diol was [1,1'-bicyclohexyl]-1,1'-diol. youtube.com For the title compound, this rearrangement leads to a substituted cycloheptanone. The stability of the six-membered ring means that the primary driving force is the formation of the stable carbonyl group in the final product. youtube.com

Ring Contraction: Ring contraction is a less probable event for a stable six-membered ring system like cyclohexane. Such rearrangements are typically driven by the relief of ring strain in larger or more strained rings (e.g., seven-membered rings contracting to more stable six-membered rings) or the formation of a significantly more stable carbocation that cannot be achieved through other pathways. youtube.com Starting with this compound, the generation of a carbocation at C1 does not present a clear mechanistic pathway for contraction to a five-membered cyclopentane (B165970) ring that would be energetically favorable compared to the alternative ring expansion or simple elimination reactions.

| Reaction Type | Starting Material | Key Intermediate | Primary Product Structure | Driving Force |

| Ring Expansion | This compound | C1 Tertiary Carbocation | Substituted Cycloheptanone | Formation of a stable ketone |

| Ring Contraction | This compound | C1 Tertiary Carbocation | Not a favored pathway | Energetically unfavorable from a stable cyclohexane ring |

Radical-Mediated Rearrangement Pathways Involving the Bromomethyl Group

While ionic pathways dominate the reactivity of this alcohol, radical-mediated reactions offer alternative transformation routes. These reactions typically proceed through distinct intermediates and are not reliant on acidic or basic conditions. rsc.org The C-Br bond in the bromomethyl group is susceptible to homolytic cleavage under appropriate conditions, such as exposure to radical initiators (e.g., AIBN) or UV light, often in the presence of a radical mediator like tributyltin hydride (Bu₃SnH). nih.gov

Upon formation of a primary radical on the methylene (B1212753) carbon (•CH₂), several pathways can be envisioned:

Hydrogen Abstraction: The radical can abstract a hydrogen atom from the solvent or another molecule to yield 1,4-dimethylcyclohexan-1-ol.

Radical Rearrangement: While less common than carbocation rearrangements, 1,2-migrations of alkyl groups in radical species can occur. A potential, though likely minor, pathway could involve the rearrangement of the cyclohexane ring structure. More complex radical-mediated processes, such as the radical equivalent of the Smiles rearrangement, have been developed but require specific electronic setups not present in this simple alkyl halide. nih.gov

The study of radical rearrangements is an active area of research, with many new transformations being discovered that allow for novel synthetic strategies. rsc.org

| Initiation Method | Radical Intermediate | Potential Product(s) | Reaction Pathway |

| Bu₃SnH, AIBN, heat | 1-(Hydroxymethyl-•C)-4-methylcyclohexane | 1,4-Dimethylcyclohexan-1-ol | Reductive dehalogenation / H-abstraction |

| Photolysis (UV light) | 1-(Hydroxymethyl-•C)-4-methylcyclohexane | Dimerized products | Radical coupling |

Functional Group Interconversions Involving the Tertiary Hydroxyl Group

The tertiary hydroxyl group in this compound is a key site for various functional group interconversions. These transformations are fundamental in synthetic organic chemistry for modifying molecular structure and reactivity. vanderbilt.edu

Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom using standard reagents. For instance, reaction with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) would yield 1-(bromomethyl)-1-chlorocyclohexane. Similarly, treatment with phosphorus tribromide (PBr₃) would result in the corresponding dibromide, 1-bromo-1-(bromomethyl)cyclohexane. These reactions typically proceed through an Sₙ1-like mechanism due to the tertiary nature of the alcohol, involving the formation of a carbocation intermediate which could also lead to rearrangement or elimination byproducts.

Dehydration (Elimination): Acid-catalyzed dehydration is a common reaction for tertiary alcohols. Protonation of the hydroxyl group followed by the loss of water generates the C1 carbocation. Subsequent elimination of a proton from an adjacent carbon (either C2, C6, or the bromomethyl carbon) yields an alkene. The regioselectivity of the elimination is governed by Zaitsev's rule, which predicts the formation of the more substituted (more stable) alkene. Therefore, the primary product would be 1-(bromomethyl)-4-methylcyclohex-1-ene.

| Reagent(s) | Product Class | Specific Product Example | Reaction Type |

| SOCl₂, pyridine | Alkyl Chloride | 1-(Bromomethyl)-4-chloro-4-methylcyclohexane | Nucleophilic Substitution (Sₙ1) |

| PBr₃ | Alkyl Bromide | 1-Bromo-1-(bromomethyl)-4-methylcyclohexane | Nucleophilic Substitution (Sₙ1) |

| H₂SO₄, heat | Alkene | 1-(Bromomethyl)-4-methylcyclohex-1-ene | Dehydration (E1) |

| NaH, then CH₃I | Ether | 1-(Bromomethyl)-1-methoxy-4-methylcyclohexane | Williamson Ether Synthesis |

Comparative Reactivity Studies with Analogous Brominated Cyclohexanol (B46403) Derivatives

To fully understand the chemical behavior of this compound, it is instructive to compare its reactivity with that of its structural isomers and related analogues. The relative positions of the hydroxyl and bromo-containing groups significantly influence reaction pathways and rates.

1-Bromo-4-methylcyclohexan-1-ol: In this isomer, the bromine atom is directly attached to the carbon bearing the hydroxyl group. Under Sₙ1 conditions (e.g., reaction with a nucleophile in a polar protic solvent), the formation of a carbocation at C1 would be influenced by the electron-withdrawing inductive effect of the adjacent bromine, potentially destabilizing the intermediate compared to the title compound. However, the bromine could also act as a leaving group itself.

4-(Bromomethyl)cyclohexan-1-ol: Here, the bromomethyl group is located at the C4 position, remote from the tertiary alcohol. nih.gov In reactions involving the hydroxyl group (e.g., acid-catalyzed dehydration), the bromine's influence would be minimal, and the reactivity would be similar to that of 4-methylcyclohexan-1-ol. nih.gov Conversely, reactions targeting the C-Br bond (e.g., nucleophilic substitution) would occur independently of the alcohol, unless the alcohol is deprotonated to form an alkoxide, which could then participate in an intramolecular substitution to form a bicyclic ether.

The reactivity of simple brominated cyclohexanes in radical reactions has also been studied, showing that the position of the bromine atom affects the rates of hydrogen abstraction from the ring. researchgate.net This suggests that the position of the bromine atom in these cyclohexanol derivatives would similarly influence the regioselectivity of any radical-based transformations.

| Compound | Position of -Br | Reactivity at C1-OH (Acid-Catalyzed) | Reactivity at C-Br (Nucleophilic Substitution) |

| This compound | On methyl group at C1 | High (tertiary alcohol), prone to rearrangement/ring expansion | Sₙ2-type reaction at a primary carbon |

| 1-Bromo-4-methylcyclohexan-1-ol | At C1 | Destabilized carbocation due to inductive effect of Br | Bromine is a potential leaving group (Sₙ1) |

| 4-(Bromomethyl)cyclohexan-1-ol | On methyl group at C4 | Reactivity similar to 4-methylcyclohexanol; Br has little influence | Potential for intramolecular cyclization if OH is deprotonated |

Stereochemical and Conformational Analysis of 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Isomeric Forms and Chiral Properties of the Substituted Cyclohexanol (B46403) Ring

The structure of 1-(bromomethyl)-4-methylcyclohexan-1-ol contains two stereogenic centers: the carbon atom at position 1 (C1), which is bonded to a hydroxyl group, a bromomethyl group, and two different carbon pathways within the ring, and the carbon atom at position 4 (C4), which is bonded to a methyl group and a hydrogen atom. The presence of two distinct chiral centers means that the molecule can exist as a maximum of four stereoisomers.

Enantiomeric and Diastereomeric Relationships in this compound

With two stereocenters, the four stereoisomers of this compound consist of two pairs of enantiomers. Enantiomers are non-superimposable mirror images of each other, while diastereomers are stereoisomers that are not mirror images.

The stereochemical relationships can be designated using the Cahn-Ingold-Prelog (R/S) notation for each chiral center. The four possible isomers are:

(1R, 4R)-1-(bromomethyl)-4-methylcyclohexan-1-ol

(1S, 4S)-1-(bromomethyl)-4-methylcyclohexan-1-ol

(1R, 4S)-1-(bromomethyl)-4-methylcyclohexan-1-ol

(1S, 4R)-1-(bromomethyl)-4-methylcyclohexan-1-ol

The relationship between these isomers is summarized in the table below.

| Isomer Pair | Relationship |

| (1R, 4R) and (1S, 4S) | Enantiomers |

| (1R, 4S) and (1S, 4R) | Enantiomers |

| (1R, 4R) and (1R, 4S) | Diastereomers |

| (1R, 4R) and (1S, 4R) | Diastereomers |

| (1S, 4S) and (1R, 4S) | Diastereomers |

| (1S, 4S) and (1S, 4R) | Diastereomers |

These isomers can also be described using cis and trans nomenclature, which defines the relative orientation of the substituents on the ring. In this case, it typically refers to the relationship between the substituent at C4 (methyl) and one of the substituents at C1 (e.g., the hydroxyl group). A cis isomer has these groups on the same face of the ring, while a trans isomer has them on opposite faces.

Determination of Absolute and Relative Stereochemistry

Determining the precise three-dimensional arrangement of atoms—the absolute and relative stereochemistry—is crucial for understanding the molecule's properties. Several advanced analytical techniques are employed for this purpose.

X-ray Crystallography: This is a powerful method for determining the absolute structure of a molecule. nih.govwikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the exact spatial position of each atom. nih.govyoutube.com This technique provides unambiguous assignment of the absolute stereochemistry (R or S) at each chiral center. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a versatile tool for elucidating molecular structure and stereochemistry in solution. wordpress.com

Proton (¹H) and Carbon-¹³ (¹³C) NMR: These techniques can distinguish between diastereomers, as they are distinct compounds with different chemical shifts and coupling constants. acs.orgresearchgate.net

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY experiments can determine the relative stereochemistry by identifying protons that are close in space, which helps to establish whether substituents are on the same side (cis) or opposite sides (trans) of the ring. wordpress.com

Chiral Derivatizing Agents: To distinguish between enantiomers, which have identical NMR spectra under normal conditions, chiral derivatizing agents (CDAs) like Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA) can be used. nih.gov The alcohol at C1 is reacted with a CDA to form two diastereomeric esters, which will exhibit distinct signals in the NMR spectrum, allowing for the determination of enantiomeric purity and, in many cases, the assignment of absolute configuration.

Conformational Analysis of the Methylcyclohexane Ring

Substituted cyclohexanes adopt a non-planar chair conformation to minimize angle and torsional strain. This ring is not static but undergoes a rapid "ring flip" between two chair conformations. quizlet.com The presence of substituents breaks the energy degeneracy of these two conformers.

Chair Conformation Equilibrium and Energy Landscape

The equilibrium between the two chair conformers is determined by the energetic penalty associated with placing substituents in the more sterically hindered axial positions. Axial substituents experience destabilizing steric interactions with the other two axial hydrogens on the same side of the ring, known as 1,3-diaxial interactions. chemistrysteps.com The equatorial positions are generally more stable and therefore favored. libretexts.org

The energy difference between the axial and equatorial conformers for a given substituent is known as its conformational free energy, or "A-value". masterorganicchemistry.comwikipedia.org A larger A-value signifies a stronger preference for the equatorial position due to greater steric bulk. pharmacy180.com

Axial and Equatorial Preferences of the Bromomethyl and Methyl Substituents

The conformational equilibrium of this compound is determined by the A-values of its substituents. Since two substituents (hydroxyl and bromomethyl) are attached to the same carbon (C1), one must be axial and the other equatorial. The larger group will preferentially occupy the equatorial position.

| Substituent | A-value (kcal/mol) |

| -OH (Hydroxyl) | ~0.87 |

| -CH₃ (Methyl) | ~1.70 |

| -Br (Bromo) | ~0.43 |

| -CH₂Br (Bromomethyl) | >1.70 (Estimated) |

The A-value for the -CH₂Br group is not commonly tabulated but is expected to be slightly greater than that of a methyl or ethyl group due to the size and mass of the bromine atom.

Analysis of trans isomers (e.g., (1R, 4R) and (1S, 4S)) : In a trans-1,4-disubstituted cyclohexane (B81311), the substituents can be either both axial or both equatorial. The diequatorial conformer is overwhelmingly favored. libretexts.org In this case, the methyl group at C4 would be equatorial. At C1, the larger bromomethyl group would occupy the equatorial position, forcing the smaller hydroxyl group into the axial position. The alternative diaxial conformer would be highly unstable due to severe 1,3-diaxial interactions from both the methyl and bromomethyl groups.

Analysis of cis isomers (e.g., (1R, 4S) and (1S, 4R)) : In a cis-1,4-disubstituted cyclohexane, one substituent must be axial and the other equatorial. The ring flip interconverts these positions. The equilibrium will favor the conformer that places the group with the larger A-value in the equatorial position. libretexts.org Given that the methyl group has a significant A-value (~1.70 kcal/mol), the equilibrium will strongly favor the conformer where the C4-methyl group is equatorial and the C1-substituent group (hydroxyl/bromomethyl) is axial.

Stereochemical Control in Reactions Involving this compound

The specific stereochemistry and the conformational preferences of the molecule exert significant control over its chemical reactivity and the stereochemical outcome of its reactions.

The molecule possesses two primary reactive sites: the primary carbon bearing the bromine atom and the tertiary alcohol.

Reactions at the Bromomethyl Group: The bromomethyl group is susceptible to nucleophilic substitution. An Sₙ2 reaction is the most probable pathway for a primary halide. embibe.com This reaction mechanism involves a backside attack by the nucleophile, leading to an inversion of configuration at the carbon being attacked. Importantly, the stereochemistry of the ring's chiral centers (C1 and C4) would remain unchanged during this process. The rate of the Sₙ2 reaction would be influenced by the steric accessibility of the -CH₂Br group. The reaction would proceed faster in the conformer where the bromomethyl group is in the less hindered equatorial position.

Reactions involving the Hydroxyl Group: The tertiary alcohol at C1 can act as a leaving group after protonation. This could lead to the formation of a tertiary carbocation intermediate in an Sₙ1 or E1 reaction. The formation of a planar carbocation at C1 would result in a loss of stereochemical information at that center, potentially leading to a mixture of products (racemization at C1). Subsequent attack by a nucleophile could occur from either face of the carbocation, with a possible slight preference for attack from the less hindered equatorial direction.

In an E1 or E2 elimination reaction (dehydration), the regioselectivity and stereoselectivity would be governed by the conformation. For an E2 reaction, a key requirement is an anti-periplanar arrangement of a proton and the leaving group. The conformational locking or preference of the cyclohexane ring would determine which adjacent protons are available for abstraction, thus dictating the position and geometry of the resulting double bond.

Diastereoselectivity and Enantioselectivity in Chemical Transformations

The stereochemical landscape of this compound is defined by the presence of two stereocenters, leading to the possibility of multiple stereoisomers. The carbon atom to which the hydroxyl and bromomethyl groups are attached (C-1) is a quaternary stereocenter, while the carbon bearing the methyl group (C-4) is a tertiary stereocenter. This inherent chirality and the presence of diastereomers play a crucial role in the stereoselectivity of its chemical transformations.

Chemical reactions involving this compound can proceed with varying degrees of diastereoselectivity and enantioselectivity, largely dictated by the nature of the reagents, reaction conditions, and the inherent conformational preferences of the cyclohexane ring. For instance, in reactions where a nucleophile attacks the bromomethyl group, the approach of the nucleophile can be influenced by the spatial arrangement of the substituents on the cyclohexane ring, leading to the preferential formation of one diastereomer over another.

The facial selectivity of reactions at the hydroxyl group or a derivative thereof is also a key consideration. The axial and equatorial positions of the substituents create distinct steric environments on the two faces of the cyclohexane ring. Reagents may exhibit a preference for approaching from the less sterically hindered face, resulting in a diastereoselective outcome.

In the context of enantioselectivity, the use of chiral reagents or catalysts can differentiate between the enantiomers of this compound. For example, an enzymatic resolution could selectively acylate one enantiomer, allowing for the separation of the enantiomers. Similarly, asymmetric synthesis routes targeting this molecule would aim to control the formation of a specific enantiomer.

Illustrative data from hypothetical stereoselective reactions are presented in the table below to demonstrate these principles.

| Reaction Type | Reagent | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) |

| Nucleophilic Substitution (at CH2Br) | Chiral Nucleophile A | 75:25 | 90% |

| Nucleophilic Substitution (at CH2Br) | Achiral Nucleophile B | 60:40 | Not Applicable |

| Esterification (at OH) | Chiral Acylating Agent C | 85:15 | 95% |

| Oxidation (of OH) | Chiral Oxidizing Agent D | Not Applicable | 80% |

Influence of the 4-Methyl Group on Steric and Electronic Effects Governing Reactivity

The presence of the methyl group at the C-4 position of the cyclohexane ring in this compound has a profound influence on the molecule's conformational equilibrium and, consequently, its reactivity. In a cyclohexane ring, substituents can occupy either axial or equatorial positions, with the equatorial position being generally more stable for larger groups to minimize steric strain arising from 1,3-diaxial interactions.

The 4-methyl group preferentially occupies the equatorial position to avoid these unfavorable steric interactions. This conformational preference locks the cyclohexane ring in a specific chair conformation, which in turn dictates the spatial orientation of the substituents at C-1. The bromomethyl and hydroxyl groups at the tertiary stereocenter will also have preferred axial or equatorial orientations, influencing their accessibility and reactivity.

Steric Effects:

Electronic Effects:

The methyl group is an electron-donating group through an inductive effect. This electronic contribution can influence the reactivity of the functional groups present in the molecule. For instance, the electron-donating nature of the methyl group can subtly affect the electron density at the C-1 carbon and the oxygen of the hydroxyl group. This may have a minor but measurable impact on the rates of reactions such as nucleophilic substitution at the bromomethyl group or reactions involving the hydroxyl group.

The conformational bias introduced by the 4-methyl group is a key determinant of the molecule's reactivity profile. The table below summarizes the conformational energies (A-values), which represent the energy difference between the axial and equatorial conformations for various substituents on a cyclohexane ring. A higher A-value indicates a stronger preference for the equatorial position.

| Substituent | A-value (kcal/mol) |

| -CH3 | 1.7 |

| -OH | 0.9 (in non-polar solvents) |

| -CH2Br | ~1.8 |

The A-value for the bromomethyl group is comparable to that of the methyl group, suggesting a significant steric presence. The interplay of the conformational preferences of all three substituents—methyl, hydroxyl, and bromomethyl—will determine the dominant chair conformation and, consequently, the stereochemical outcome of its reactions. The fixed orientation imposed by the equatorial 4-methyl group provides a predictable framework for understanding and predicting the diastereoselectivity in chemical transformations of this compound.

Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Bromomethyl 4 Methylcyclohexan 1 Ol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For 1-(Bromomethyl)-4-methylcyclohexan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would provide a complete picture of the proton and carbon frameworks.

The ¹H NMR spectrum of this compound would reveal the number of distinct proton environments, their chemical shifts (δ), multiplicities (splitting patterns), and integration values (proton count). The presence of the electron-withdrawing hydroxyl and bromomethyl groups, along with the methyl group, would lead to a complex and informative spectrum.

The key predicted resonances are:

Hydroxyl Proton (-OH): A broad singlet, typically in the range of δ 1.5-4.0 ppm, the exact position of which is concentration and solvent dependent.

Bromomethyl Protons (-CH₂Br): A singlet or an AB quartet around δ 3.4-3.6 ppm due to the strong deshielding effect of the adjacent bromine atom.

Cyclohexane (B81311) Ring Protons: A series of complex multiplets between δ 1.2 and 2.0 ppm. The axial and equatorial protons on each carbon would have different chemical shifts and coupling constants.

Methyl Protons (-CH₃): A doublet around δ 0.9 ppm, coupled to the methine proton at the C4 position.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -OH | 1.5-4.0 | Broad Singlet | - | 1H |

| -CH₂Br | 3.4-3.6 | Singlet / AB quartet | - | 2H |

| Cyclohexane Ring Protons | 1.2-2.0 | Multiplets | - | 9H |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment and hybridization state.

The predicted key signals in the ¹³C NMR spectrum are:

Quaternary Carbon (C1): The carbon bearing the hydroxyl and bromomethyl groups would appear in the δ 70-80 ppm region.

Bromomethyl Carbon (-CH₂Br): This carbon would be significantly deshielded by the bromine atom, with a predicted chemical shift in the range of δ 40-50 ppm.

Cyclohexane Ring Carbons: The carbons of the cyclohexane ring would resonate between δ 20 and 45 ppm.

Methyl Carbon (-CH₃): The methyl carbon would appear at the most upfield region of the spectrum, around δ 20-25 ppm.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 (-C(OH)(CH₂Br)) | 70-80 |

| -CH₂Br | 40-50 |

| Cyclohexane Ring Carbons | 20-45 |

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between atoms and for elucidating the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton coupling networks. For instance, it would show correlations between the methyl protons and the methine proton at C4, as well as among the adjacent protons on the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for piecing together the molecular framework. For example, correlations would be expected from the bromomethyl protons to the C1 carbon.

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorption bands of the hydroxyl and alkyl halide groups.

O-H Stretch: A strong, broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl group's stretching vibration. The broadness is due to hydrogen bonding.

C-H Stretch (aliphatic): Strong absorptions just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) would confirm the presence of sp³ hybridized C-H bonds in the cyclohexane ring and methyl/bromomethyl groups.

C-Br Stretch: The presence of the bromine atom would give rise to a moderate to strong absorption in the fingerprint region, typically between 500 and 600 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3200-3600 | Strong, Broad |

| Alkyl C-H | C-H Stretch | 2850-2960 | Strong |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound (C₈H₁₅BrO), the molecular weight is approximately 206.05 g/mol (for ⁷⁹Br) and 208.05 g/mol (for ⁸¹Br).

A key feature in the mass spectrum would be the presence of two molecular ion peaks (M⁺ and M+2) of nearly equal intensity, which is characteristic of compounds containing one bromine atom.

Plausible fragmentation pathways would include:

Loss of a bromomethyl radical (•CH₂Br): This would lead to a significant fragment ion.

Loss of a water molecule (H₂O): Dehydration is a common fragmentation pathway for alcohols.

Loss of a methyl radical (•CH₃): Cleavage of the methyl group from the cyclohexane ring.

Loss of a bromine radical (•Br): This would result in a cation at m/z 127.

Computational Chemistry and Theoretical Investigations of 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and energetics of molecules. DFT methods provide a balance between accuracy and computational cost, making them suitable for studying medium-sized organic molecules like 1-(Bromomethyl)-4-methylcyclohexan-1-ol.

The cyclohexane (B81311) ring is known for its distinct chair conformation, which minimizes both angle and torsional strain. gmu.eduyoutube.com For substituted cyclohexanes, the substituents can occupy either axial or equatorial positions, leading to different conformers with varying stabilities. wikipedia.org In this compound, the C1 carbon is substituted with both a hydroxyl (-OH) group and a bromomethyl (-CH₂Br) group, while the C4 carbon has a methyl (-CH₃) group.

Geometry optimization calculations are performed to find the minimum energy structures of the possible conformers. Due to the substitution pattern, several diastereomers are possible (e.g., cis and trans isomers relating the C1 and C4 substituents). For each diastereomer, a ring flip interconverts the axial and equatorial positions of the substituents.

The stability of these conformers is largely dictated by steric hindrance, particularly 1,3-diaxial interactions. libretexts.org Substituents in the axial position experience steric repulsion from the other two axial atoms on the same side of the ring. wikipedia.org Consequently, bulkier groups strongly prefer the equatorial position. youtube.com The preference for the equatorial position is quantified by the "A-value," which is the difference in Gibbs free energy between the axial and equatorial conformers of a monosubstituted cyclohexane. wikipedia.org

For this compound, a computational analysis would reveal the relative energies of the chair conformers. The conformer that places the maximum number of bulky groups in the equatorial position is generally the most stable. libretexts.orgsapub.org

| Conformer | -OH Position | -CH₂Br Position | -CH₃ Position | Relative Energy (kJ/mol) | Key Steric Interactions |

|---|---|---|---|---|---|

| I (Diequatorial-like) | Axial | Equatorial | Equatorial | Reference (0.0) | 1,3-diaxial (-OH) |

| II (Diaxial-like) | Equatorial | Axial | Axial | > 20.0 | 1,3-diaxial (-CH₂Br), 1,3-diaxial (-CH₃) |

Note: The energies in Table 1 are illustrative, based on established principles of conformational analysis. The most stable conformer minimizes 1,3-diaxial interactions.

Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. rsc.orgarxiv.org For this compound, a potential reaction is an intramolecular Sₙ2 substitution. Under basic conditions, the hydroxyl group can be deprotonated to form an alkoxide, which can then act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a bicyclic ether (an oxirane). pearson.comyoutube.com

DFT calculations can be used to locate the transition state (TS) for this ring-closing reaction. praiseworthyprize.org The transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. wwnorton.com The activation energy (ΔG‡), which is the energy difference between the reactant and the transition state, determines the reaction rate.

The feasibility of this intramolecular reaction is highly dependent on the conformation of the molecule. For an Sₙ2 reaction to occur, the nucleophile must attack from the backside of the carbon-bromine bond (anti-periplanar arrangement). pearson.comlibretexts.org This geometric requirement can only be satisfied in specific conformations. A computational study would show that a conformer where the bromomethyl group is axial and the hydroxyl group is positioned for backside attack would have a significantly lower activation barrier for cyclization compared to other conformers.

The electronic properties of a molecule govern its reactivity. DFT calculations provide a detailed picture of the electron distribution, which can be analyzed using various tools. researchgate.net

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the electron density surface. For this compound, the MEP would show negative potential (red/yellow) around the electronegative oxygen and bromine atoms, indicating regions susceptible to electrophilic attack. Conversely, positive potential (blue) would be found near the hydrogen atoms, particularly the hydroxyl proton. tci-thaijo.org

Reactivity Descriptors: Based on conceptual DFT, various global reactivity descriptors such as chemical potential, hardness, and electrophilicity can be calculated from the HOMO and LUMO energies to quantify the molecule's reactivity. researchgate.net

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Dynamics

While quantum mechanics provides a detailed electronic picture, it is computationally expensive for simulating the movement of molecules over time. Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for studying conformational dynamics. nih.gov

MD simulations model the molecule as a collection of atoms connected by springs (bonds) and governed by a force field. By solving Newton's equations of motion, MD can simulate the dynamic behavior of the molecule over time, including vibrations, rotations, and conformational changes like the chair-flip of the cyclohexane ring. youtube.comnih.gov An MD simulation of this compound would show the molecule spending most of its time in the lowest-energy chair conformations, with occasional, rapid transitions through higher-energy twist-boat intermediates to the other chair form. nih.gov These simulations can provide rates of interconversion and reveal the flexibility of the molecule. nih.gov

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure verification. nih.govnih.gov

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the nuclear magnetic shielding tensors for each atom. nih.gov These values can be converted into ¹H and ¹³C NMR chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). youtube.com The predicted spectra for different conformers can be compared to experimental data to confirm the predominant solution-state structure.

IR Spectroscopy: The vibrational frequencies and intensities of a molecule can also be calculated using DFT. These correspond to the peaks observed in an infrared (IR) spectrum. The calculated frequencies for characteristic bonds, such as the O-H stretch, C-H stretches, and the C-Br stretch, can be compared with experimental IR spectra to confirm the presence of these functional groups.

| Parameter | Predicted Value (DFT) | Typical Experimental Range |

|---|---|---|

| ¹³C NMR: C-OH | ~68-75 ppm | 65-80 ppm |

| ¹³C NMR: C-Br | ~35-45 ppm | 30-50 ppm |

| ¹H NMR: H-C-OH | ~3.5-4.0 ppm | 3.4-4.1 ppm |

| IR Freq: O-H stretch | ~3400-3600 cm⁻¹ | 3200-3650 cm⁻¹ (broad) |

| IR Freq: C-Br stretch | ~550-650 cm⁻¹ | 500-690 cm⁻¹ |

Elucidation of Structure-Reactivity-Selectivity Relationships

A key goal of computational chemistry is to connect a molecule's structure to its chemical behavior. By integrating the findings from the above methods, a clear structure-reactivity-selectivity relationship can be established for this compound. nih.gov

For example, the conformational analysis (6.1.1) shows which conformer is most stable and therefore most populated. The reaction pathway analysis (6.1.2) demonstrates that reactivity (e.g., in an intramolecular Sₙ2 reaction) is highly dependent on achieving a specific, often less stable, conformation where the reacting groups are properly aligned. pearson.com The electronic structure analysis (6.1.3) identifies the most nucleophilic and electrophilic sites, explaining why the reaction occurs at those specific atoms.

Therefore, the selectivity of this compound's reactions is a direct consequence of its conformational preferences and the energetic barriers associated with adopting a reactive geometry. A computational study would conclude that while the ground-state conformation has the bulky substituents in equatorial positions for maximum stability, its chemical reactivity, particularly for intramolecular processes, is governed by the energetic accessibility of a conformation that places the bromomethyl group in an axial position to allow for backside attack. libretexts.org

Advanced Applications in Organic Synthesis and Materials Science Utilizing 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Role as a Building Block in Complex Chemical Synthesis

The strategic placement of a nucleophilic hydroxyl group and an electrophilic bromomethyl group on the same carbon atom enables a variety of intramolecular and intermolecular reactions. This dual reactivity is pivotal for its application in constructing sophisticated molecular architectures.

Synthesis of Substituted Cyclohexene (B86901) and Cyclohexanone (B45756) Derivatives

1-(Bromomethyl)-4-methylcyclohexan-1-ol serves as a key precursor for generating various substituted cyclohexene and cyclohexanone derivatives, which are important structural motifs in many natural products and pharmaceuticals. nih.gov

Cyclohexene Derivatives: Acid-catalyzed dehydration of the tertiary alcohol functionality readily yields 1-(bromomethyl)-4-methylcyclohex-1-ene. The reaction proceeds through the formation of a stable tertiary carbocation, followed by elimination of a proton. Further transformations can be carried out on the resulting alkene or the bromomethyl group to introduce additional functionality.

Cyclohexanone Derivatives: The synthesis of cyclohexanone derivatives can be achieved through rearrangement reactions. A notable example is the Tiffeneau-Demjanov rearrangement. wikipedia.orgnumberanalytics.com This reaction sequence would involve the conversion of the bromomethyl group to an aminomethyl group, followed by treatment with nitrous acid. The resulting diazotization and subsequent loss of nitrogen gas generate a primary carbocation, which triggers a ring expansion to form 4-methylcycloheptanone. thieme-connect.com This one-carbon ring expansion is a powerful method for synthesizing larger cyclic ketones from smaller cycloalkanols. wikipedia.orgslideshare.net Such ring-expansion reactions are driven by the release of ring strain and the formation of a more stable carbocation. chemistrysteps.com

| Precursor Compound | Reaction Type | Key Reagents | Resulting Derivative |

| This compound | Dehydration | H₂SO₄ or H₃PO₄ | 1-(Bromomethyl)-4-methylcyclohex-1-ene |

| 1-(Aminomethyl)-4-methylcyclohexan-1-ol* | Tiffeneau-Demjanov Rearrangement | HNO₂ | 4-Methylcycloheptanone |

Note: This is a derivative of the title compound, necessary for this specific rearrangement.

Construction of Spirocyclic and Fused-Ring Systems

The proximate reactive centers in this compound facilitate the construction of intricate ring systems, including spirocycles and fused rings, which are common in complex natural products.

Spirocycles: Intramolecular cyclization can lead to the formation of oxaspirocycles. For instance, under basic conditions, the hydroxyl group can act as an internal nucleophile, displacing the bromide to form 1-oxa-spiro[2.5]octane derivatives. This type of reaction provides a direct route to spirocyclic ethers.

Fused-Ring Systems: The construction of fused-ring systems often involves multi-step sequences. core.ac.uk The bromomethyl group can be converted into a longer carbon chain with a terminal reactive site. Subsequent intramolecular cyclization, potentially involving the hydroxyl group or a derivative, can then form a new ring fused to the original cyclohexane (B81311) structure. The stereochemical outcome of such cyclizations is often governed by the preference for forming the thermodynamically more stable fused-ring system. Advanced strategies like transition-metal-catalyzed "cut-and-sew" reactions, while not specifically documented for this compound, represent modern methods for assembling fused-ring systems from cyclic ketones. nih.govuchicago.edu

Application in Total Synthesis of Natural Products or their Analogues

While specific examples detailing the use of this compound in the total synthesis of natural products are not prevalent in the literature, its structural motifs are highly relevant. The substituted cyclohexane core is a ubiquitous feature in a vast array of bioactive natural products, including terpenoids and alkaloids. elsevierpure.comrsc.org

Chiral and highly functionalized cyclohexanes are valuable building blocks in synthetic strategies. elsevierpure.com This compound can serve as a versatile starting material for creating analogues of natural products or for the synthesis of fragments that can be incorporated into a larger synthetic scheme. For instance, the daucane family of natural products features a hydroazulene bicyclic skeleton, and synthetic strategies often rely on building blocks that can be elaborated into such fused-ring systems. acs.org The reactivity of this compound allows for its potential incorporation into synthetic routes targeting such complex carbocyclic frameworks.

Polymer Chemistry and Functional Material Development

The dual functionality of this compound also makes it a promising candidate for applications in polymer chemistry and materials science. The hydroxyl and bromomethyl groups can be used independently or in concert to create novel polymer architectures and functional materials.

Monomer or Intermediate in Novel Polymer Architectures

The compound can be incorporated into polymer chains, with each functional group offering a distinct role.

Polymer Backbone Integration: The hydroxyl group can participate in polymerization reactions like polycondensation or ring-opening polymerization to form polyesters or polyethers. This incorporates the 4-methylcyclohexyl ring directly into the polymer backbone, which can enhance thermal stability and modify the mechanical properties of the material compared to purely aliphatic analogues.

Pendant Group Functionality: The bromomethyl group can act as a reactive site for post-polymerization modification. mdpi.comnih.govresearchgate.netrsc.org After the polymer is formed, the bromine can be substituted with various other functional groups (e.g., azides, amines, thiols), allowing for the fine-tuning of the polymer's properties. This approach is highly efficient for creating a library of functional polymers from a single parent macromolecule. nih.govresearchgate.net A pendant group is a group of atoms attached to the main backbone chain of a polymer. wikipedia.org

| Functional Group | Role in Polymerization | Resulting Polymer Architecture | Potential Properties |

| Hydroxyl (-OH) | Monomer for polycondensation | Polyester or Polyether | Increased rigidity and thermal stability |

| Bromomethyl (-CH₂Br) | Site for post-polymerization modification | Polymer with functional pendant groups | Tunable solubility, reactivity, and chemical properties |

Design of Biodegradable or Specialty Polymeric Materials with Tunable Properties

The incorporation of this compound into polymers can be leveraged to design materials with specific, desirable properties.

Biodegradable Polymers: Polyesters are a major class of biodegradable polymers. By using the hydroxyl group of this compound in a polycondensation reaction with dicarboxylic acids, novel polyesters can be synthesized. The presence of the bulky cyclohexane ring in the polymer backbone can influence the rate of hydrolytic degradation, a key factor in the design of biodegradable materials for biomedical or environmental applications.

Specialty Polymers: The ability to introduce a wide variety of functional groups via the bromomethyl handle allows for the creation of specialty polymers. For example, attaching charged or polar groups can alter the material's solubility and surface properties. Introducing cross-linking sites can be used to prepare robust polymer networks or hydrogels. This versatility is crucial for developing materials for advanced applications such as drug delivery, gas separation membranes, or specialized coatings. mdpi.com

Contributions to Methodological Advancements in Synthetic Organic Chemistry

The bifunctional nature of this compound, which incorporates both a tertiary alcohol and a primary alkyl bromide on a cyclohexane scaffold, presents a tantalizing platform for the development of novel synthetic strategies. Although specific research on this compound's role in methodological advancements is limited, its structure suggests significant potential in several key areas of synthetic organic chemistry.

One of the most promising areas for methodological innovation lies in the exploration of intramolecular reactions. The proximity of the hydroxyl and bromomethyl groups can facilitate intramolecular cyclization reactions to furnish oxaspirocyclic systems. For instance, under basic conditions, the deprotonated hydroxyl group could act as an internal nucleophile, displacing the bromide to form a spiro-oxetane. The development of stereoselective versions of such cyclizations could offer a new pathway to chiral spirocycles, which are valuable motifs in medicinal chemistry.

Furthermore, the tertiary alcohol adjacent to the bromomethyl group sets the stage for potential rearrangement reactions. Under Lewis acidic or protic conditions, the departure of the bromide ion could be assisted by the neighboring hydroxyl group, leading to a semi-pinacol-type rearrangement. This could result in a ring expansion or contraction of the cyclohexane ring, providing access to novel carbocyclic skeletons that might be challenging to synthesize through other methods. The study of how the stereochemistry of the starting material influences the outcome of such rearrangements could constitute a significant methodological advancement.

The distinct reactivity of the two functional groups also makes this compound an interesting building block for the development of tandem or cascade reaction sequences. A reaction could be initiated at one functional group, which then triggers a subsequent transformation at the other. For example, the bromide could be displaced by a nucleophile that contains a latent reactive site, which, after an activation step, could react with the tertiary alcohol. Such sequences would allow for the rapid construction of molecular complexity from a relatively simple starting material, a key goal in modern organic synthesis.

While the full potential of this compound in the advancement of synthetic organic chemistry is yet to be fully realized and documented, its unique structural attributes suggest that it could be a valuable tool in the hands of synthetic chemists for the development of new and efficient synthetic methodologies.

Table 1: Potential Methodological Applications of this compound

| Reaction Type | Potential Outcome | Significance |

|---|---|---|

| Intramolecular Cyclization | Formation of spiro-oxetanes | Access to valuable spirocyclic motifs |

| Semi-Pinacol Rearrangement | Ring expansion/contraction | Synthesis of novel carbocyclic skeletons |

Table 2: Hypothetical Reaction Conditions for Methodological Exploration

| Transformation | Reagents/Conditions | Anticipated Product Class |

|---|---|---|

| Spiro-oxetane formation | NaH, THF | Oxaspiro[2.5]octane derivative |

| Semi-pinacol rearrangement | AgBF4, CH3CN | Substituted cycloheptanone |

Emerging Research Frontiers and Future Perspectives for 1 Bromomethyl 4 Methylcyclohexan 1 Ol

Development of Asymmetric Synthesis Strategies for Enantiopure 1-(Bromomethyl)-4-methylcyclohexan-1-ol

The synthesis of enantiomerically pure compounds is a cornerstone of modern chemistry, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its biological activity. For this compound, the central carbon of the cyclohexanol (B46403) ring is a quaternary stereocenter, the asymmetric construction of which presents a considerable synthetic challenge. Direct synthesis of this compound in an enantiopure form has not been extensively reported, thus opening a significant frontier for research. Future strategies will likely focus on two main approaches: the asymmetric addition of a bromomethyl equivalent to 4-methylcyclohexanone (B47639) or the kinetic resolution of the racemic alcohol.

A primary challenge is the nature of the bromomethyl nucleophile, as a bromomethyl Grignard reagent is inherently unstable. Research is therefore directed towards developing "bromomethyl equivalent" nucleophiles or multi-step sequences. One promising avenue is the use of organozinc or organolithium reagents derived from protected hydroxymethyl or silylated methyl groups, followed by stereoretentive bromination.

Catalytic asymmetric addition of organometallic reagents to ketones is a powerful tool for creating chiral tertiary alcohols. bohrium.comrsc.org Chiral ligands, often based on diaminocyclohexane (DACH) or ferrocenyl diphosphines, can effectively control the facial selectivity of the nucleophilic attack on the prochiral ketone. bohrium.comnih.gov The development of new ligand systems specifically tailored for the addition of sterically demanding, functionalized nucleophiles to cyclic ketones will be crucial.

Below is a table summarizing representative catalyst systems that have been successful in the asymmetric addition of various nucleophiles to cyclic ketones, suggesting potential starting points for the synthesis of enantiopure this compound analogues.

| Catalyst System | Ketone Substrate | Nucleophile | Enantiomeric Excess (ee) |

| CuCl / (R,R)-TaniaPhos | 2-Cyclohexen-1-one | EtMgBr | 96% |

| (R,R)-DACH-derived biaryl ligand | Acetophenone | EtMgBr | up to 95% |

| Takemoto-type thiourea (B124793) catalyst | Aryl ketones | Trifluoromethyl ketone hydrates | up to 99% |

| Zirconium-based catalyst with BINOL-derived ligand | Pyrroles | α-Ketoesters | up to 98% |

This table presents data from analogous reactions on different substrates to illustrate the potential of various catalytic systems.

Exploration of Novel Catalytic Transformations and Reaction Platforms

The functional handles present in this compound—the tertiary hydroxyl group and the primary alkyl bromide—offer numerous opportunities for novel catalytic transformations. These transformations can enable the rapid diversification of the molecular scaffold, leading to a wide array of potentially valuable compounds.

Cross-Coupling Reactions: The tertiary alcohol moiety, traditionally a challenging substrate for cross-coupling, is a key target for new catalytic methods. Recent advances in nickel and palladium catalysis have enabled the O-arylation of tertiary alcohols, a transformation that could be applied to this compound to generate novel aryl ethers. thieme-connect.comrsc.org Similarly, the bromomethyl group is an excellent electrophile for a variety of cross-coupling reactions, including Suzuki, Sonogashira, and Negishi couplings, allowing for the introduction of diverse carbon-based substituents.

C-H Activation: A major frontier in organic synthesis is the direct functionalization of C-H bonds. mt.com For the cyclohexyl ring of this compound, regioselective C-H activation could install new functional groups at specific positions, obviating the need for pre-functionalized starting materials. researchgate.netnih.gov Ruthenium and rhodium catalysts have shown promise in directing C-H activation, and the development of catalysts that can selectively functionalize the various methylene (B1212753) groups on the cyclohexane (B81311) ring would be a significant breakthrough. researchgate.netacs.org

Deepening Mechanistic Insights into Complex Rearrangement Processes

The structure of this compound is predisposed to undergo carbocation-mediated rearrangements under acidic or certain reaction conditions. The formation of a tertiary carbocation upon dehydration can initiate a cascade of skeletal reorganizations, such as Wagner-Meerwein shifts. wikipedia.orglscollege.ac.injk-sci.com These rearrangements can lead to ring expansion, forming cycloheptane (B1346806) derivatives, or ring contraction, depending on the migratory aptitude of the adjacent groups.

Understanding and controlling these rearrangement processes is a key research area. For instance, a bohrium.comontosight.ai-shift of the bromomethyl group or an adjacent ring carbon could lead to structurally diverse and complex products. lumenlearning.com Detailed mechanistic studies, employing a combination of experimental techniques (e.g., isotopic labeling, kinetic analysis) and computational modeling (e.g., Density Functional Theory calculations), are essential to map the potential energy surfaces of these transformations. lumenlearning.com Such insights will enable chemists to either suppress these rearrangements to achieve a desired transformation or to harness them as a powerful synthetic tool for accessing novel molecular frameworks. nih.gov

Bio-inspired Synthesis and Biocatalytic Approaches to Cyclohexanol Derivatives